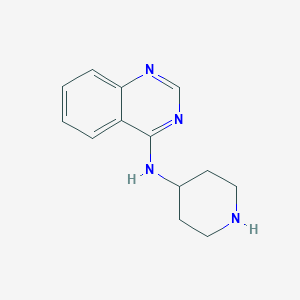

N-(Piperidin-4-yl)quinazolin-4-amine

Description

Properties

IUPAC Name |

N-piperidin-4-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQISUMHDDPZFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719199 | |

| Record name | N-(Piperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183120-04-8 | |

| Record name | N-(Piperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Quinazolin-4(3H)-one Intermediate

- Starting from anthranilic acid , cyclization with formamide under reflux at 120–140°C for 5–6 hours yields quinazolin-4(3H)-one.

- The reaction mixture is cooled, and water is added to precipitate the product, which is purified by recrystallization from ethanol.

- Typical yield is around 64% with melting point 220–222°C, confirming the formation of the quinazolinone core.

Conversion to 4-Chloroquinazoline

- The quinazolinone intermediate is reacted with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst under reflux (100–105°C) for 5–6 hours.

- Excess POCl₃ is removed under vacuum, and the residue is neutralized with aqueous sodium bicarbonate.

- The organic layer is extracted, dried, and evaporated to afford 4-chloroquinazoline as a yellow solid.

- Yield: ~62.5%, melting point 100–102°C.

Nucleophilic Substitution with Piperidine Derivatives

- The 4-chloroquinazoline intermediate undergoes nucleophilic aromatic substitution with piperidine or substituted piperidines.

- This reaction is typically performed in an organic solvent such as chloroform or ethanol, sometimes with a base like triethylamine to facilitate the substitution.

- The reaction mixture is stirred at room temperature or refluxed for several hours (10–24 h depending on conditions).

- The product, N-(piperidin-4-yl)quinazolin-4-amine, is isolated by filtration or extraction and purified by recrystallization.

Alternative and Enhanced Synthetic Approaches

Microwave-Assisted Synthesis

Metal-Catalyzed Amination

- Copper-catalyzed amination reactions have been reported for synthesizing 4-aminoquinazoline derivatives.

- These methods use copper salts as catalysts to promote the coupling of quinazoline halides with amines, including piperidine, under milder conditions and with good selectivity.

Representative Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation | Anthranilic acid + formamide, reflux 120°C, 5–6 h | 64 | Formation of quinazolin-4(3H)-one |

| Chlorination | POCl₃ + DMF, reflux 100–105°C, 5–6 h | 62.5 | Conversion to 4-chloroquinazoline |

| Nucleophilic substitution | Piperidine, solvent (chloroform/EtOH), base, RT to reflux, 10–24 h | Variable (60–85) | Formation of N-(piperidin-4-yl)quinazolin-4-amine |

| Microwave-assisted substitution | Piperidine, microwave irradiation, short time (minutes) | Improved | Faster reaction, comparable yield |

| Copper-catalyzed amination | Cu catalyst, quinazoline halide, amine, mild conditions | Good | Selective, milder conditions |

Research Findings and Notes

- The quinazoline nitrogen atoms are essential for biological activity; thus, synthetic methods preserve these functionalities.

- Substitutions at the 4-position with piperidine derivatives are typically achieved via nucleophilic aromatic substitution on 4-chloroquinazoline intermediates.

- The choice of solvent, temperature, and catalyst can significantly affect yields and purity.

- Microwave-assisted and metal-catalyzed methods represent advances to improve efficiency and scalability.

- The synthetic routes are versatile, allowing further functionalization on the quinazoline ring or piperidine moiety for drug development purposes.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(Piperidin-4-yl)quinazolin-4-amine is in the development of anticancer agents. Research indicates that derivatives of quinazoline compounds, including this specific compound, exhibit significant inhibitory activity against various kinases involved in cancer progression.

Cyclin-Dependent Kinase Inhibition

A notable study highlighted the use of quinazoline derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to reduced proliferation of cancer cells. The compound was tested on human subjects with specific genetic markers associated with CDK2 activity, demonstrating its potential for targeted cancer therapy .

Phosphoinositide 3-Kinase Delta Inhibition

Another significant application is the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which is critical in B-cell signaling pathways. A series of studies reported that compounds with piperidine substitutions at the 4-position of quinazoline exhibited potent PI3Kδ inhibitory activities with IC50 values comparable to established drugs like idelalisib . This selectivity over other PI3K isoforms suggests a promising avenue for treating B-cell malignancies.

Mechanistic Studies

Understanding the mechanism by which N-(Piperidin-4-yl)quinazolin-4-amine exerts its effects is essential for optimizing its therapeutic potential.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of quinazoline derivatives, revealing that modifications at specific positions can enhance potency and selectivity against target enzymes. For instance, introducing functional groups at the 4-position significantly improved inhibitory activity against PI3Kδ .

Molecular Docking Studies

Molecular docking simulations have provided insights into how N-(Piperidin-4-yl)quinazolin-4-amine interacts with target proteins at the molecular level. These studies have identified key hydrogen bonding interactions that contribute to the compound's efficacy .

Case Studies

Several case studies have illustrated the effectiveness of N-(Piperidin-4-yl)quinazolin-4-amine in clinical settings.

Clinical Trials

Clinical trials involving compounds derived from quinazoline have shown promising results in patients with specific types of lymphoma and leukemia. For example, one trial demonstrated that patients treated with a related compound experienced significant tumor reduction and improved survival rates .

Comparative Efficacy Studies

Comparative studies have assessed the efficacy of N-(Piperidin-4-yl)quinazolin-4-amine against other standard treatments for cancer, such as chemotherapy and targeted therapies. Results indicated that this compound could be as effective, if not more so, than some existing therapies while presenting a different side effect profile .

Data Summary

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits bacterial growth by interfering with cell wall synthesis and quorum sensing pathways. In antitumor applications, it induces apoptosis and cell cycle arrest in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Core Modifications: Piperidine vs. Other Heterocycles

- Piperidine vs. However, this may lower cell membrane permeability compared to piperidine-containing analogues.

- Piperidine vs. Diazepane :

In N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine (), the diazepane ring introduces a seven-membered ring with increased conformational flexibility, which could enhance binding to kinases with larger active sites.

Substituent Effects on Kinase Inhibition

- EGFR Inhibition: SMUZ106 (6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-6-yl)quinazolin-4-amine, ) exhibits potent EGFR inhibition (IC50 = 44.1 nM) due to synergistic interactions from the pyrazole-piperidine moiety. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[1-methylpiperidin-4-ylmethoxy]quinazolin-4-amine () shows an HD value of -7.6, indicating strong hydrophobic interactions with EGFR. Its 1-methylpiperidinylmethoxy group enhances steric complementarity.

- Selectivity for Ephrin Receptors :

Compounds like N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-amine () demonstrate activity against EphB4 receptors, attributed to the benzodioxol substituent’s planar structure, which may favor interactions with extracellular domains .

Physicochemical and Pharmacokinetic Properties

- Bioavailability : SMUZ106 demonstrates high absolute bioavailability, likely due to the piperidine-pyrazole combination optimizing metabolic stability .

- Solubility: Methoxy and propoxy groups (e.g., ) improve aqueous solubility compared to non-polar substituents.

Key Research Findings

Piperidine as a Critical Pharmacophore : Its nitrogen atom forms hydrogen bonds with kinase hinge regions, while the ring’s rigidity enhances binding entropy .

Substituent Positioning : Methoxy groups at the 6- or 7-position () improve target engagement without compromising solubility.

Hybrid Structures : Pyrazole-piperidine hybrids () balance potency and pharmacokinetics, making them superior to morpholine or pyrrolidine analogues.

Biological Activity

N-(Piperidin-4-yl)quinazolin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and detailed evaluations of its biological effects, particularly focusing on its potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied for their pharmacological properties, including antitumor, antimicrobial, and antiviral activities. The introduction of piperidine moieties into quinazoline structures has been shown to enhance their biological efficacy. N-(Piperidin-4-yl)quinazolin-4-amine is one such derivative that has garnered attention for its promising biological profiles.

Anticancer Activity

Research indicates that N-(Piperidin-4-yl)quinazolin-4-amine exhibits significant anticancer activity. A study conducted on various quinazoline derivatives showed that compounds with a piperidine side chain demonstrated potent inhibition of cancer cell proliferation. Specifically, it was reported that the compound induced apoptosis in prostate cancer cells (PC-3) with an IC50 value of approximately 3.7 µM, indicating effective anti-proliferative properties .

Table 1: Anticancer Activity of N-(Piperidin-4-yl)quinazolin-4-amine

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(Piperidin-4-yl)quinazolin-4-amine | PC-3 | 3.7 | Induction of apoptosis |

| Other Quinazoline Derivatives | Varies | Varies | Varies |

Antiviral Activity

N-(Piperidin-4-yl)quinazolin-4-amine has also been explored for its antiviral properties. In a study involving the inhibition of Bovine Viral Diarrhea Virus (BVDV), derivatives similar to this compound were shown to exhibit antiviral activity with effective concentrations (EC50) around 9.7 µM . The mechanism involves binding to the viral RNA polymerase, thereby inhibiting viral replication.

Table 2: Antiviral Activity Data

| Compound | Virus Type | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(Piperidin-4-yl)quinazolin-4-amine | BVDV | 9.7 | Inhibition of RNA polymerase |

The biological activity of N-(Piperidin-4-yl)quinazolin-4-amine can be attributed to its ability to interact with various molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cell signaling pathways associated with cancer and immune responses . The selectivity and potency against PI3Kδ have been highlighted, with some derivatives showing IC50 values as low as 2.7 nM, comparable to established drugs like idelalisib .

Case Studies and Research Findings

- Prostate Cancer Study : In vitro studies demonstrated that treatment with N-(Piperidin-4-yl)quinazolin-4-amine resulted in significant apoptosis in PC-3 cells, suggesting its potential as a therapeutic agent for prostate cancer .

- Antiviral Efficacy : Another study focused on the antiviral effects against BVDV showed structural modifications led to enhanced binding affinity and activity against viral replication .

Q & A

Q. What are the common synthetic routes for N-(Piperidin-4-yl)quinazolin-4-amine derivatives?

Synthesis typically begins with anthranilic acid or substituted quinazoline precursors. For example, anthranilic acid undergoes cyclization with urea or thiourea to form the quinazoline core. Subsequent substitutions at the 4-position involve coupling with piperidin-4-amine derivatives via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Key steps include demethylation using BBr₃ in DCM and purification via reverse-phase chromatography .

Q. How are N-(Piperidin-4-yl)quinazolin-4-amine derivatives characterized?

Characterization relies on 1H/13C NMR (to confirm substituent positions and purity), MALDI-TOF/HRMS (for molecular weight validation), and HPLC (to assess purity >95%). For example, compound 30 () was validated via HRMS (m/z 590.3832 [M+H]⁺) and 1H NMR (δ 8.10 ppm for quinazoline protons) .

Q. What pharmacological targets are associated with this scaffold?

The quinazoline core is linked to kinase inhibition (e.g., c-Src, Abl) and histone deacetylase (HDAC) modulation. Derivatives like AZD0530 ( ) exhibit nanomolar IC₅₀ values against c-Src/Abl, with high selectivity over other kinases. Target specificity is confirmed via enzymatic assays and molecular docking .

Advanced Research Questions

Q. How can 3D QSAR models guide structural optimization?

3D QSAR studies correlate pharmacophoric features (e.g., piperidine substitutions, quinazoline substituents) with activity. For instance, morpholine or diazepane groups at the 2-position enhance HDAC8 inhibition, while bulky aryl groups at the 4-position improve kinase selectivity. These models inform substitutions to optimize binding affinity .

Q. What strategies improve aqueous solubility of quinazoline-piperidine hybrids?

Introducing hydrophilic groups (e.g., hydroxamic acids, polyethylene glycol chains) or using prodrug approaches enhances solubility. For example, compound 30 () incorporates an N-hydroxyoctanamide side chain, improving solubility in MeOH/H₂O systems. Solubility is quantified via shake-flask methods and correlated with logP values .

Q. How do computational methods aid in target validation?

Molecular docking (e.g., HDAC8/MS-344 complex in ) identifies key interactions (e.g., hydrogen bonds with Asp101, hydrophobic contacts with Phe152). Ensemble docking accounts for protein flexibility, while pharmacophore models prioritize compounds with complementary electrostatic and steric features .

Q. How to resolve contradictions in reported pharmacological data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound purity. For example, impurities in demethylation reactions () can reduce activity. Validate purity via HPLC (>95%) and replicate assays under standardized conditions .

Q. What in vivo models validate antitumor efficacy?

Xenograft models (e.g., c-Src-transfected 3T3 fibroblasts) demonstrate oral efficacy. AZD0530 ( ) showed tumor growth inhibition (TGI >70%) at 25 mg/kg/day. Pharmacokinetic parameters (t₁/₂ = 40 h in humans) are assessed via LC-MS/MS of plasma samples .

Q. What challenges arise in analytical characterization?

Quinazoline derivatives often exhibit low volatility, complicating GC-MS analysis. MALDI-TOF () is preferred for high molecular weight compounds. NMR signal splitting due to rotamers (e.g., compound 27 in ) requires variable-temperature NMR or DFT calculations for resolution .

Q. How to optimize kinase selectivity in polypharmacological scaffolds?

Structure-based design targets non-conserved residues (e.g., "gatekeeper" residues in c-Src vs. EGFR). For AZD0530 ( ), the 5-(tetrahydro-2H-pyran-4-yloxy) group avoids steric clashes in Abl’s P-loop, reducing off-target effects. Selectivity is validated via kinase profiling panels (≥50 kinases tested) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.